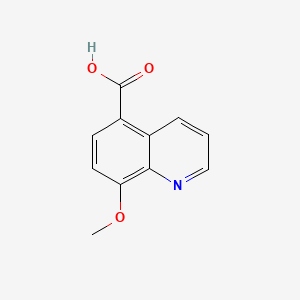

8-methoxyquinoline-5-carboxylic Acid

Beschreibung

Significance and Research Context of 8-Methoxyquinoline-5-carboxylic Acid in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound is significant primarily as a precursor for the synthesis of more complex molecules with specific functional properties. The quinoline (B57606) skeleton itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. By modifying the core structure of this compound, researchers can design and create novel compounds for various applications.

Detailed research has shown its role in the development of:

Antibacterial Agents : Structural modifications, such as the introduction of 1,3,4-thiadiazole (B1197879) moieties at the 2-position of the quinoline ring, have produced compounds with potent activity against bacteria like Staphylococcus aureus. vulcanchem.com Novel 8-methoxyquinoline-2-carboxamide (B13116470) derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. vulcanchem.com

Agrochemicals : A derivative, 8-methoxyquinoline-5-amino acetic acid, has been synthesized and has shown potent herbicidal activity, capable of eradicating weeds completely in field trials. nnpub.orgnnpub.org

Neuroactive Compounds : The quinoline core is known to interact with GABA receptors, making this compound a useful starting material for synthesizing potential anticonvulsant and anxiolytic drug candidates. vulcanchem.com

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value/Description |

| Molecular Formula | C₁₁H₉NO₃ vulcanchem.comuni.lu |

| Molecular Weight | 203.194 g/mol molbase.com |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, ethanol (B145695); insoluble in water vulcanchem.com |

| Melting Point | 142–145°C (with decomposition) vulcanchem.com |

This table is interactive. Click on the headers to sort.

Overview of Quinoline and Methoxyquinoline Derivatives in Modern Scientific Inquiry

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in scientific research due to their broad spectrum of biological activities. orientjchem.orgrsc.org The quinoline motif is a core component of numerous natural alkaloids and synthetic compounds with significant pharmacological properties. rsc.org

Key areas of application for quinoline derivatives include:

Medicinal Chemistry : They are foundational to many established drugs, including antimalarials (e.g., quinine, chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin). rsc.org The versatility of the quinoline scaffold allows for the synthesis of derivatives that can act as tubulin inhibitors or telomerase inhibitors in cancer therapy. orientjchem.org

Materials Science : The unique electronic and photophysical properties of quinoline derivatives make them suitable for applications in materials science, although this is a less explored area compared to their medicinal uses. orientjchem.org

Methoxyquinoline derivatives, a specific subclass, have also been the focus of targeted research. The methoxy (B1213986) group can enhance membrane permeability and stabilize interactions with biological targets. vulcanchem.com For example, a series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer research. nih.gov

Historical Development and Evolution of Research on this compound and Related Structures

The study of quinoline chemistry dates back to the 19th century with the development of classical synthesis methods like the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid. orientjchem.orgresearchgate.net These foundational methods paved the way for the creation of a vast library of quinoline derivatives.

Research specifically into this compound and its immediate precursors evolved from this broader context. The primary synthesis route reported in modern literature involves a multi-step process starting from 8-methoxyquinoline (B1362559). vulcanchem.com This process has been optimized over time to improve yields and purity.

A representative synthesis pathway is detailed below:

Nitration : 8-methoxyquinoline is treated with a mixture of nitric acid and sulfuric acid to produce 5-nitro-8-methoxyquinoline. vulcanchem.comnnpub.org

Reduction : The nitro group is then reduced to an amine group using methods like catalytic hydrogenation or tin and hydrochloric acid, yielding 5-amino-8-methoxyquinoline. vulcanchem.comnnpub.org

Carboxylation : The final carboxylic acid group is introduced, for instance, by reacting the amino derivative with monochloroacetic acid under basic conditions. vulcanchem.com

The table below outlines typical parameters for this synthesis.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

| Nitration | HNO₃/H₂SO₄, 0°C, 15 min | 77 | 95 |

| Reduction | Sn/HCl, 100°C, 1 hr | 96 | 98 |

| Carboxylation | Monochloroacetic acid, Na₂CO₃ | 71 | 90 |

This table is interactive. Click on the headers to sort. Data sourced from reference vulcanchem.com.

Initially explored as a chemical intermediate, the focus of research on this compound has shifted towards its application in creating functional end-products, particularly for the agrochemical and pharmaceutical sectors. vulcanchem.comnnpub.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMSHDHBOMWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437492 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199871-63-1 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 8 Methoxyquinoline 5 Carboxylic Acid and Its Analogues

Established Synthetic Routes to the 8-Methoxyquinoline-5-carboxylic Acid Scaffold

Traditional approaches to the this compound core often rely on foundational reactions in heterocyclic chemistry, including building the quinoline (B57606) ring system from acyclic precursors or functionalizing a pre-existing quinoline intermediate.

Cyclization Reactions of Appropriately Substituted Precursors

The construction of the quinoline ring system through cyclization is a cornerstone of heterocyclic synthesis. Several named reactions are employed to create the quinoline scaffold, which can then be further modified to yield the target compound or its analogues. These methods involve the condensation of anilines with various carbonyl compounds.

Key among these are:

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. nih.govpharmaguideline.com This method is particularly relevant for synthesizing analogues with substitutions at the 2- and 4-positions.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. rsc.orgresearchgate.net

Friedländer Synthesis: This reaction provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comresearchgate.net

These classical methods are robust for creating a diverse library of quinoline carboxylic acid analogues by varying the substituted anilines and carbonyl precursors. researchgate.net

Table 1: Overview of Classical Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin + Carbonyl Compound (with α-methylene) | Quinoline-4-carboxylic acid | nih.govpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | Substituted Quinoline | rsc.orgresearchgate.net |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + Methylene Ketone | Substituted Quinoline | pharmaguideline.comresearchgate.net |

Formylation and Subsequent Oxidation Approaches from Quinoline Intermediates

An alternative strategy involves the functionalization of a pre-formed 8-methoxyquinoline (B1362559) ring. This approach hinges on the introduction of a one-carbon unit at the C-5 position, which is then oxidized to the carboxylic acid.

The process typically involves two main steps:

Formylation: An electrophilic formylation reaction, such as the Vilsmeier-Haack or Reimer-Tiemann reaction, can introduce a formyl (-CHO) group onto the electron-rich quinoline ring system. researchgate.net For 8-methoxyquinoline, the activating methoxy (B1213986) group directs substitution, making the C-5 position a potential site for formylation.

Oxidation: The resulting 8-methoxyquinoline-5-carbaldehyde (B3286560) is then oxidized to the corresponding carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents can be employed for this transformation. For instance, the oxidation of 8-hydroxy-2-quinolinecarbaldehyde has been demonstrated using selenium dioxide. nih.gov

This method offers a direct route to functionalize the quinoline core at a specific position, provided that the formylation step exhibits the desired regioselectivity.

Direct Synthesis Methods and Multi-step Processes

A well-documented multi-step synthesis for this compound begins with the commercially available 8-hydroxyquinoline (B1678124). This linear synthesis involves the sequential modification of functional groups around the quinoline core.

The established sequence is as follows:

Methylation: The hydroxyl group of 8-hydroxyquinoline is methylated to form 8-methoxyquinoline. A common method involves using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate, achieving yields of around 71%. researchgate.net

Nitration: The 8-methoxyquinoline undergoes electrophilic nitration. The activating methoxy group directs the incoming nitro group primarily to the C-5 position. Using a mixture of concentrated nitric and sulfuric acids, 5-nitro-8-methoxyquinoline can be obtained in approximately 77% yield. researchgate.netnnpub.org

Reduction: The nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group. This is typically achieved using reducing agents like tin metal in concentrated hydrochloric acid, affording 5-amino-8-methoxyquinoline with high yields of up to 96%. nnpub.org

Conversion of Amino to Carboxylic Acid: The final transformation of the 5-amino group to a 5-carboxy group can be accomplished via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This involves:

Diazotization: The 5-amino-8-methoxyquinoline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide catalyst to install a nitrile (-CN) group at the C-5 position. wikipedia.orgnih.gov

Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.

Table 2: Yields for the Multi-step Synthesis of this compound Precursors

| Step | Reaction | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1 | Methylation of 8-hydroxyquinoline | 8-Methoxyquinoline | 71% | researchgate.net |

| 2 | Nitration of 8-methoxyquinoline | 5-Nitro-8-methoxyquinoline | 77% | researchgate.netnnpub.org |

| 3 | Reduction of 5-nitro-8-methoxyquinoline | 5-Amino-8-methoxyquinoline | 96% | nnpub.org |

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, modern synthetic approaches focus on improving efficiency, yield, and environmental friendliness.

Nanocatalyst-Assisted Synthesis of Quinoline Carboxylic Acids

The use of nanocatalysts has emerged as a highly effective and green approach for synthesizing quinoline derivatives. acs.orgnih.gov These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, selectivity, and easier recovery and recyclability compared to their homogeneous counterparts.

In the context of quinoline carboxylic acid synthesis, magnetic nanoparticles functionalized with acidic groups have proven particularly useful. For example, a novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been successfully employed in the one-pot, three-component synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org This reaction proceeds by condensing an arylaldehyde, pyruvic acid, and an aniline (or naphthylamine) under solvent-free conditions at 80 °C. nih.govacs.org This method provides the desired products in short reaction times and with high yields. acs.org The use of such nanocatalysts aligns with the principles of green chemistry by minimizing solvent waste and allowing for catalyst reuse. nih.gov

Microwave-Assisted Synthesis Techniques for Optimized Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles. rsc.org

This technique has been successfully applied to the synthesis of quinoline carboxylic acids. For instance, the Pfitzinger reaction, which traditionally requires prolonged heating, can be performed efficiently under microwave irradiation. The condensation of isatins with various ketones in an alcoholic potassium hydroxide (B78521) solution has been shown to produce quinoline-4-carboxylic acids in 12.5 minutes with yields ranging from 50-96%. tandfonline.com Similarly, the Doebner reaction can be accelerated using microwave heating. rsc.org This rapid and efficient methodology provides a significant improvement over conventional heating methods for the synthesis of quinoline-4-carboxylic acids and their derivatives. rsc.orgtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pfitzinger Reaction | Conventional Heating | 12-48 hours | 10-81% | nih.gov |

| Pfitzinger Reaction | Microwave Irradiation | 12.5 minutes | 50-96% | tandfonline.com |

| Doebner Reaction | Conventional Heating | 3 hours - overnight | - | rsc.org |

| Doebner Reaction | Microwave Irradiation | 3-4 minutes | 50-80% | rsc.org |

Solvent-Free Reaction Systems in Green Chemistry Contexts

In recent years, the principles of green chemistry have driven the development of solvent-free reaction systems to minimize environmental impact. These methods often offer advantages such as reduced waste, easier purification, and sometimes improved reaction rates and yields. For the synthesis of quinoline carboxylic acids, adaptations of classical reactions like the Doebner and Pfitzinger reactions to solvent-free conditions have been explored.

The Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a powerful tool for the synthesis of quinoline-4-carboxylic acids. wikipedia.org Research has demonstrated that this reaction can be performed efficiently without a solvent. For instance, a study on the synthesis of trimethoxy-quinoline-4-carboxylic acid derivatives reported a catalyst-free approach using ethanol (B145695) as a solvent, which suggests the feasibility of adapting this to a solvent-free system, potentially with microwave irradiation to accelerate the reaction. cbijournal.comresearchgate.net

Similarly, the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base, can be conducted under solvent-free conditions. researchgate.net Microwave-assisted Pfitzinger reactions have been shown to be rapid and efficient for the synthesis of various quinoline-4-carboxylic acids. researchgate.net While a specific solvent-free protocol for this compound is not extensively documented, the general applicability of these green methods to substituted anilines and isatins suggests a viable pathway.

The table below summarizes representative solvent-free or reduced-solvent approaches to quinoline carboxylic acid synthesis, which could be adapted for the target molecule.

| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |

| Doebner Reaction | 3,4,5-Trimethoxyaniline (B125895), Benzaldehyde, Pyruvic Acid | Ethanol, Reflux, 3h (Catalyst-free) | 2-Phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid | 90 | cbijournal.com |

| Pfitzinger Reaction | Isatin, Substituted Acetophenone | 33% KOH, 85°C, 8h | 2-Phenylquinoline-4-carboxylic acid | 35 | nih.gov |

| Microwave-assisted Doebner Reaction | Substituted Anilines, Aromatic Aldehydes, Pyruvic Acid | p-TSA, Ethanol, 80°C, 3 min | Substituted Quinoline-4-carboxylic acids | 50-80 | rsc.org |

| Microwave-assisted Pfitzinger Reaction | Isatin, Ketones | KOH, Ethanol/Water, 125°C | Quinoline-4-carboxylic acids | Not specified | researchgate.net |

Regioselective Synthesis and Functional Group Protection Strategies

The synthesis of specifically substituted quinolines like this compound necessitates precise control over the position of functional groups, a concept known as regioselectivity.

One potential strategy for the regioselective synthesis of the target molecule involves the functionalization of a pre-existing 8-methoxyquinoline core. Research has shown that the C5 position of 8-substituted quinolines can be selectively functionalized. For example, a metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been reported. This halogenated intermediate could then potentially be converted to a carboxylic acid via methods such as cyanation followed by hydrolysis or through a metal-catalyzed carboxylation reaction.

Another approach to achieve regioselectivity is through the careful choice of starting materials in classical quinoline syntheses. In a Doebner-type synthesis, the substitution pattern of the final quinoline is determined by the aniline precursor. To obtain an 8-methoxyquinoline derivative, one would start with 2-methoxyaniline. However, the position of the carboxylic acid at C5 is not directly achieved through the standard Doebner reaction, which typically yields quinoline-4-carboxylic acids. wikipedia.org Therefore, modifications or alternative strategies are required.

Functional group protection is a critical aspect of multi-step organic synthesis to prevent unwanted side reactions. nih.gov In the synthesis of this compound, the quinoline nitrogen and the methoxy group are generally stable under many reaction conditions. However, under strongly acidic conditions, the quinoline nitrogen will be protonated, which can affect its reactivity and solubility.

In reactions where harsh reagents are used, protection of certain functional groups might be necessary. For instance, if a synthetic route involves a step that is sensitive to the basicity of the quinoline nitrogen, it could be temporarily protected as an N-oxide. The N-oxide can also serve as a directing group for certain C-H functionalization reactions before being subsequently removed.

The table below outlines some common protecting groups that could be considered in the synthesis of complex quinoline derivatives.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | Boc2O, base | Acid (e.g., TFA) | nih.gov |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | CH3OH or C2H5OH, acid catalyst | Base hydrolysis (e.g., NaOH) | conicet.gov.ar |

| Quinoline Nitrogen | N-oxide | m-CPBA | PCl3 or H2, Pd/C | nih.gov |

Analogous Synthetic Approaches for Structurally Related Methoxyquinoline Carboxylic Acid Derivatives

The synthesis of structurally related methoxyquinoline carboxylic acid derivatives provides valuable insights and analogous methodologies that can be applied to the synthesis of this compound.

For example, the synthesis of 6-methoxyquinoline-4-carboxylic acid has been reported through various methods, including the Pfitzinger reaction starting from 5-methoxyisatin. Another approach involves the thermal cyclization of diethyl 3-(4-methoxyanilino)phenylidenemalonate to afford ethyl 6-methoxy-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. cust.edu.tw

The synthesis of 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its ethyl ester has been achieved via a microwave-assisted, one-pot cyclization of aminomethylenemalonate intermediates derived from p-anisidine (B42471) and diethyl ethoxymethylenemalonate. conicet.gov.ar

Furthermore, a catalyst-free Doebner reaction has been successfully employed for the synthesis of various trimethoxy-quinoline-4-carboxylic acid derivatives in ethanol, demonstrating the utility of this method for methoxy-substituted anilines. cbijournal.com The reaction of 3,4,5-trimethoxyaniline with various aromatic aldehydes and pyruvic acid proceeded smoothly to give the corresponding quinoline-4-carboxylic acids in high yields. cbijournal.com

These examples highlight that established quinoline-forming reactions can be effectively applied to methoxy-substituted precursors. The choice of starting materials dictates the final substitution pattern, and the reaction conditions can often be optimized for greenness and efficiency.

The following table summarizes the synthesis of some analogous methoxyquinoline carboxylic acids.

Reactivity and Chemical Transformations of 8 Methoxyquinoline 5 Carboxylic Acid

Fundamental Chemical Reactions of the 8-Methoxyquinoline-5-carboxylic Acid Core

The quinoline (B57606) ring system, substituted with both activating and deactivating groups, undergoes a range of fundamental chemical reactions, including oxidation, reduction, and substitution, which allow for the generation of diverse derivatives.

The quinoline ring itself is generally resistant to oxidation. pharmaguideline.com However, the substituents on the ring can be susceptible to oxidative transformations. For instance, the oxidation of a methyl group at a position on the quinoline ring to a carboxylic acid has been demonstrated using reagents like selenium dioxide (SeO2). nih.gov While specific studies on the direct oxidation of the this compound core are not prevalent, the general principles of quinoline chemistry suggest that harsh oxidizing conditions, such as treatment with potassium permanganate (B83412) (KMnO4), could lead to the opening of the benzene (B151609) ring portion of the bicyclic system. pharmaguideline.com Vanadium complexes with substituted 8-hydroxyquinolines have shown catalytic activity in the oxidation of hydrocarbons and alcohols, indicating the potential for metal-catalyzed oxidation reactions involving the quinoline scaffold. mdpi.com

The functional groups on the this compound can be selectively reduced. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield (8-methoxyquinolin-5-yl)methanol.

A key synthetic route to obtaining the amino precursor for this compound involves the reduction of a nitro group. The nitration of 8-methoxyquinoline (B1362559) yields 5-nitro-8-methoxyquinoline. nnpub.orgresearchgate.net This nitro derivative can then be reduced to 5-amino-8-methoxyquinoline. Common methods for this reduction include catalytic hydrogenation or the use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl). nnpub.org One study reported a 96% yield for the reduction of 5-nitro-8-methoxyquinoline using tin dust and concentrated hydrochloric acid. nnpub.org

| Precursor | Reagents | Product | Yield |

| 5-nitro-8-methoxyquinoline | Sn dust, conc. HCl | 5-amino-8-methoxyquinoline | 96% |

This table summarizes the reduction of the nitro group on the 8-methoxyquinoline core.

The electronic nature of the 8-methoxyquinoline ring system directs the position of electrophilic and nucleophilic substitution reactions. The methoxy (B1213986) group at the 8-position is an activating group and directs electrophiles to the ortho and para positions, which are positions 7 and 5, respectively. Conversely, the pyridine (B92270) ring is electron-deficient and generally undergoes nucleophilic substitution.

Electrophilic Substitution: The presence of the activating methoxy group makes the benzene ring of the quinoline nucleus susceptible to electrophilic attack. For example, the nitration of 8-methoxyquinoline with a mixture of concentrated nitric acid and sulfuric acid readily occurs at the 5-position to yield 5-nitro-8-methoxyquinoline, with reported yields as high as 77%. nnpub.orgresearchgate.net Halogenation, such as bromination, of 5,7-disubstituted 8-methoxyquinolines has been shown to occur at the C-3 position of the pyridine ring. tandfonline.com Theoretical studies on 8-hydroxyquinoline (B1678124), a related compound, have also been conducted to predict the sites of electrophilic aromatic substitution. researchgate.netorientjchem.org

| Reactant | Reagents | Product | Yield |

| 8-methoxyquinoline | HNO₃/H₂SO₄ | 5-nitro-8-methoxyquinoline | 77% |

This table details the electrophilic nitration of 8-methoxyquinoline.

Nucleophilic Substitution: The pyridine ring of the quinoline system is generally more susceptible to nucleophilic attack than the benzene ring. While specific examples for this compound are not extensively documented, studies on other quinoline derivatives, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate nucleophilic displacement of the chloro group by various nucleophiles. mdpi.com This suggests that if a suitable leaving group were present on the pyridine ring of this compound, it could undergo similar nucleophilic substitution reactions.

Derivatization through Targeted Functional Group Transformations

The carboxylic acid and methoxy groups of this compound provide convenient handles for further derivatization, allowing for the synthesis of a wide array of novel compounds.

The carboxylic acid group at the 5-position can be readily converted to an ester. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. More advanced methods utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also be used to form esters under mild conditions. organic-chemistry.org Another efficient reagent for this transformation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net These methods allow for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

The carboxylic acid can also be converted into an amide by reacting it with an amine. This is a common strategy for creating novel conjugates with other molecules of interest. The reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used to directly couple the carboxylic acid with an amine. nih.gov This approach has been used to synthesize a variety of 8-hydroxyquinoline-2-carboxamides. nih.govmdpi.com For instance, 8-aminoquinoline (B160924) has been used to form amides with triterpenoic acids. mdpi.com

Decarboxylation Studies and Product Analysis of this compound

The removal of a carboxyl group, or decarboxylation, is a significant chemical transformation. In the case of this compound, this process is expected to yield 8-methoxyquinoline. While specific, in-depth studies on the decarboxylation of this particular compound are not extensively detailed in publicly available literature, the reactivity can be inferred from research on analogous quinoline carboxylic acids and other aromatic carboxylic acids. The decarboxylation of these related compounds has been explored under various conditions, including thermal and catalytic methods.

The primary product anticipated from the decarboxylation of this compound is 8-methoxyquinoline. This transformation involves the removal of the carboxylic acid group at the 5-position of the quinoline ring, replacing it with a hydrogen atom.

Expected Decarboxylation Reaction:

Figure 1: The anticipated decarboxylation of this compound to form 8-methoxyquinoline and carbon dioxide.

Mechanistic Insights from Related Aromatic Carboxylic Acids

The mechanisms of decarboxylation for aromatic carboxylic acids can be complex and are influenced by the reaction conditions and the presence of other functional groups on the aromatic ring. Two primary pathways are generally considered: an acid-promoted ionic mechanism and a free-radical mechanism. unt.edu

In an acid-catalyzed pathway, protonation of the carboxyl group can facilitate the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide. nist.gov Conversely, free-radical mechanisms may be initiated at higher temperatures and can sometimes lead to the formation of cross-linked byproducts. unt.edu The presence of electron-donating groups, such as the methoxy group in this compound, can influence the electronic environment of the aromatic system and potentially affect the rate and mechanism of decarboxylation.

Catalytic Approaches to Decarboxylation

Catalysis can play a crucial role in promoting the decarboxylation of quinoline carboxylic acids under milder conditions. For instance, palladium on carbon (Pd/C) has been effectively used as a catalyst for the decarboxylation-transfer hydrogenation of various quinoline carboxylic acids. benthamdirect.com In these reactions, ammonium (B1175870) formate (B1220265) often serves as a hydrogen source, leading to the formation of 1,2,3,4-tetrahydroquinolines. benthamdirect.com This suggests that under certain catalytic conditions, both decarboxylation and reduction of the quinoline ring can occur.

Copper-based catalysts have also been shown to be effective for the protodecarboxylation of a range of aromatic carboxylic acids. afinitica.com These reactions often proceed smoothly under microwave irradiation, significantly reducing reaction times. afinitica.com The choice of solvent and ligands is critical for the success of these copper-catalyzed decarboxylations. afinitica.com

Analysis of Potential Products

The primary and most straightforward product of the decarboxylation of this compound is 8-methoxyquinoline. The identity of this product would typically be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

In the absence of a reducing agent, the aromaticity of the quinoline ring is expected to be retained. However, as seen in studies with Pd/C and a hydrogen source, the potential for subsequent reactions, such as the reduction of the quinoline ring, exists. benthamdirect.com Therefore, a thorough analysis of the reaction mixture would be necessary to identify any potential side products.

Comparative Data from Related Decarboxylation Studies

To provide a framework for understanding the potential conditions and outcomes for the decarboxylation of this compound, the following tables summarize findings from studies on related quinoline and aromatic carboxylic acids.

| Substrate | Catalyst | Solvent/Reagents | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoline-2-carboxylic acid | Pd/C | Ammonium formate, Ethanol (B145695) | 80 | 1,2,3,4-Tetrahydroquinoline | 95 | benthamdirect.com |

| Quinoline-4-carboxylic acid | Pd/C | Ammonium formate, Ethanol | 80 | 1,2,3,4-Tetrahydroquinoline | 92 | benthamdirect.com |

| Quinoline-8-carboxylic acid | Pd/C | Ammonium formate, Ethanol | 80 | 1,2,3,4-Tetrahydroquinoline | 89 | benthamdirect.com |

| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | Cu₂O / 1,10-phenanthroline | NMP/Quinoline | 190 (Microwave) | 15 | Anisole | 88 | afinitica.com |

| Benzoic acid | Cu₂O / 1,10-phenanthroline | NMP/Quinoline | 210 (Microwave) | 15 | Benzene | 91 | afinitica.com |

| 2-Naphthoic acid | Cu₂O / 1,10-phenanthroline | NMP/Quinoline | 210 (Microwave) | 5 | Naphthalene | 98 | afinitica.com |

These tables illustrate that the decarboxylation of quinoline carboxylic acids can be efficiently achieved, although the specific conditions can lead to different product outcomes (e.g., reduction of the heterocyclic ring). The data on copper-catalyzed reactions further highlight the potential for achieving simple protodecarboxylation under relatively mild, rapid conditions.

Coordination Chemistry and Metal Complexation of 8 Methoxyquinoline 5 Carboxylic Acid

Chelation Properties and Metal Ion Binding Affinity of 8-Methoxyquinoline-5-carboxylic Acid

This compound is a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms. The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated carboxyl group. This dual-point attachment forms a stable five-membered chelate ring with the metal ion, a structural motif that significantly enhances the stability of the resulting complex compared to monodentate ligands.

The presence of the methoxy (B1213986) group at the 8-position of the quinoline ring influences the electronic properties of the ligand. This electron-donating group can increase the electron density on the quinoline nitrogen, thereby enhancing its ability to coordinate with metal ions. The binding affinity of this compound for various metal ions is a critical parameter in understanding its coordination behavior. While extensive quantitative data on stability constants are not broadly available in publicly accessible literature, the formation of stable complexes with a range of transition metals and lanthanides has been noted in various synthetic studies. The affinity for specific metal ions is dictated by factors such as the ionic radius, charge, and the preferred coordination geometry of the metal.

Table 1: Chelation Properties of this compound

| Property | Description |

| Coordination Sites | Quinoline Nitrogen, Carboxylate Oxygen |

| Chelate Ring Size | 5-membered |

| Ligand Type | Bidentate |

| Key Functional Groups | Quinoline, Carboxylic Acid, Methoxy Group |

Formation of Stable Metal Complexes and Their Characterization

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand (achieved by using a base) with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and are often characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Common characterization methods include:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A significant shift in the stretching frequency of the C=O bond of the carboxylic acid group to a lower wavenumber upon complexation is a key indicator of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the free ligand is readily characterized by ¹H and ¹³C NMR, the presence of paramagnetic metal ions can lead to broadening or shifting of the signals in the resulting complexes. For diamagnetic metal complexes, NMR can provide detailed information about the structure of the complex in solution.

Elemental Analysis: This method is used to determine the elemental composition of the synthesized complexes, which helps in confirming their stoichiometry.

While specific spectral data for a wide range of complexes are dispersed throughout specialized research literature, the general principles of characterization remain consistent.

Applications in Catalysis Enhancement and Material Development via Metal Chelation

The formation of stable metal complexes with this compound is not merely a subject of academic interest but also holds significant potential for practical applications. The chelation of metal ions can modulate their reactivity and incorporate them into larger functional materials.

Catalysis Enhancement: Metal complexes of this compound can act as catalysts for a variety of organic transformations. The ligand can stabilize the metal center in a specific oxidation state or coordination environment, which is crucial for catalytic activity. By modifying the electronic and steric properties of the ligand, it is possible to fine-tune the performance of the catalyst. For instance, these complexes have been explored as potential catalysts in oxidation and cross-coupling reactions, where the ligand framework can influence the selectivity and efficiency of the catalytic process.

Material Development: this compound is a valuable building block for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers. The bifunctional nature of this compound allows it to act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks.

The properties of these materials, such as their porosity, thermal stability, and luminescent behavior, are highly dependent on the choice of both the metal ion and the organic linker. For example, the incorporation of lanthanide ions into frameworks built with this compound can lead to materials with interesting photoluminescent properties, which have potential applications in sensing, bio-imaging, and solid-state lighting. The quinoline moiety itself can act as an "antenna" that absorbs light and transfers the energy to the emissive lanthanide ion.

Table 2: Applications of Metal Complexes of this compound

| Application Area | Description of Role | Potential Use |

| Catalysis | Stabilizes metal centers and modulates their reactivity. | Oxidation reactions, cross-coupling reactions. |

| Materials Science | Acts as an organic linker in the formation of MOFs and coordination polymers. | Gas storage, separation, luminescent materials. |

Biological Activities and Pharmacological Potential of 8 Methoxyquinoline 5 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation of Biological Pathways

Derivatives of the quinoline-5-carboxylic acid scaffold have demonstrated significant capabilities as inhibitors of crucial enzyme families, thereby influencing fundamental cellular processes such as epigenetic regulation and metabolism.

Research has highlighted that quinoline (B57606) derivatives bearing a carboxylic acid at the 5-position and a hydroxyl or methoxy (B1213986) group at the 8-position are effective inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govrsc.orgrsc.org These enzymes play critical roles in a wide array of biological functions, including hypoxic sensing, collagen biosynthesis, and the metabolism of fatty acids. rsc.org

A notable example from this structural class, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as a broad-spectrum inhibitor of 2OG oxygenases. nih.govnih.gov Studies have shown its ability to inhibit multiple members of this superfamily, including transcription factor hydroxylases and various histone demethylases. nih.govnih.gov The inhibitory action of these quinoline-based compounds stems from their ability to compete with 2-oxoglutarate for binding to the active site of the enzyme. nih.gov The carboxylic acid moiety is crucial for this interaction, mimicking the substrate's own carboxylate groups.

Table 1: Inhibition of 2-Oxoglutarate-Dependent Oxygenases by a Representative Quinoline Carboxylic Acid Derivative

| Enzyme Target Family | Specific Enzymes Inhibited | Compound Studied | Key Finding |

| Transcription Factor Hydroxylases | Factor Inhibiting HIF (FIH) | 5-carboxy-8-hydroxyquinoline (IOX1) | Demonstrates broad-spectrum activity. nih.govnih.gov |

| Histone Demethylases | Representatives of all 2OG-dependent subfamilies | 5-carboxy-8-hydroxyquinoline (IOX1) | Effective inhibition observed across multiple subfamilies. nih.gov |

| Nucleic Acid Demethylases | FTO (fat mass and obesity-associated protein) | 5-carboxy-8-hydroxyquinoline (IOX1) | Shows inhibitory potential against enzymes involved in RNA modification. nih.gov |

| Other 2OG Oxygenases | γ-butyrobetaine hydroxylase (BBOX) | 5-carboxy-8-hydroxyquinoline (IOX1) | Impacts carnitine biosynthesis pathway. nih.govnih.gov |

The inhibition of 2OG-dependent oxygenases by 8-methoxyquinoline-5-carboxylic acid derivatives has direct consequences for epigenetic regulation. nih.govnih.gov Many histone demethylases (KDMs) and the ten-eleven translocation (TET) enzymes, which are involved in DNA demethylation, belong to the 2OG oxygenase superfamily. researchgate.net By inhibiting these enzymes, quinoline derivatives can modulate the epigenetic landscape of a cell, influencing gene transcription and chromatin structure. nih.govnih.gov For instance, the inhibition of histone demethylases can lead to an increase in histone methylation levels, a key mechanism in controlling gene expression. nih.gov

Furthermore, the metabolic impact of these compounds is significant. The carboxylic acid group is a common functional group in drugs and can influence metabolic stability. researchgate.net The inhibition of enzymes like γ-butyrobetaine hydroxylase directly interferes with the carnitine biosynthesis pathway, which is essential for fatty acid metabolism. nih.govnih.gov Studies on the metabolic fate of related quinolin-8-yl esters show that ester hydrolysis is a key step, yielding 8-hydroxyquinoline (B1678124), which can then undergo further metabolic transformations. uni-saarland.de This highlights the metabolic pathways through which these compounds and their byproducts may influence cellular processes.

Antimicrobial and Antitubercular Research Applications

The 8-methoxyquinoline (B1362559) core structure is associated with potent antimicrobial properties, and derivatives featuring a 5-carboxylic acid group are subjects of ongoing investigation for their efficacy against a range of pathogenic microorganisms.

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. mdpi.com Research into 8-methoxyquinoline and its derivatives has confirmed their potential as antibacterial agents. One study directly demonstrated that 8-methoxyquinoline exhibits strong antibacterial activity against several bacterial species, including Bacillus subtilis, Salmonella spp, and Salmonella typhi. researchgate.net The broader class of 8-hydroxyquinoline derivatives has also shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govjmaterenvironsci.comresearchgate.net The nature and position of substituents on the quinoline ring system have been shown to strongly influence the spectrum and potency of antibacterial activity. jmaterenvironsci.com

Table 2: Documented Antibacterial Activity of 8-Methoxyquinoline

| Bacterial Strain | Compound Tested | Result |

| Bacillus subtilis | 8-Methoxyquinoline | Strong antibacterial activity observed. researchgate.net |

| Salmonella spp | 8-Methoxyquinoline | Strong antibacterial activity observed. researchgate.net |

| Salmonella typhi | 8-Methoxyquinoline | Strong antibacterial activity observed. researchgate.net |

In addition to antibacterial properties, 8-methoxyquinoline derivatives have been evaluated for their antifungal potential. Studies have shown that 8-methoxyquinoline possesses strong antifungal activity against pathogenic fungi such as Aspergillus flavus, Aspergillus niger, and Trichophyton. researchgate.net The activity of the broader 8-hydroxyquinoline class against various fungi, including Candida species and dermatophytes, is also well-documented. nih.govresearchgate.netnih.gov For instance, certain 8-hydroxyquinoline derivatives have shown minimum inhibitory concentrations (MIC) as low as 4 μg/mL against tested fungal species. rsc.org The presence of the hydroxyl group at the 8-position (or a methoxy group that can potentially be metabolized to a hydroxyl group) is considered important for the antifungal activity of this class of compounds. rsc.org

There is a pressing need for new therapeutic agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov The 8-hydroxyquinoline scaffold has been identified as a promising starting point for the development of novel antitubercular drugs. nih.govresearchgate.net Structure-activity relationship studies have revealed that derivatives of this class exhibit potent, bactericidal activity against replicating Mtb. nih.govresearchgate.net

Crucially, research has indicated that small substitutions at the C5 position of the quinoline ring can lead to the most potent antitubercular activity. nih.govresearchgate.net This finding underscores the potential of this compound and its derivatives in this therapeutic area. The mechanism of action for some quinoline carboxylic acids against Mtb has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govresearchgate.net Several quinoline derivatives have been found to inhibit the GyrB subunit of this enzyme, presenting a promising target for new anti-TB drugs. researchgate.net

Table 3: Antitubercular Potential of the 8-Hydroxyquinoline Scaffold

| Compound Class | Target Organism | Key Research Finding | Potential Mechanism |

| 8-Hydroxyquinoline derivatives | Mycobacterium tuberculosis | Showed good activity with MIC90 values <5 μM for some analogs. nih.govresearchgate.net | Inhibition of DNA gyrase. nih.govresearchgate.net |

| 8-Hydroxyquinoline derivatives with C5 substitutions | Mycobacterium tuberculosis | Small substitutions at the C5 position resulted in the most potent activity. nih.govresearchgate.net | Not specified, but likely related to target binding. |

Antineoplastic Investigations and Cancer Research

The quest for novel and effective anticancer agents has led researchers to explore the potential of this compound derivatives. Studies have revealed their capacity to inhibit cancer cell proliferation and induce cell death through various mechanisms.

Exploration of Anticancer Potential and Underlying Mechanisms

Research into the anticancer properties of 8-methoxyquinoline derivatives has shown promising results. For instance, a series of 8-methoxyquinoline-5-sulfonamides were synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines. mdpi.comresearcher.life While these are sulfonamide rather than carboxylic acid derivatives, the findings suggest the potential of the 8-methoxyquinoline scaffold in developing anticancer agents. The mechanism of action for some quinoline derivatives has been linked to the inhibition of critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. mdpi.com For example, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to exert its cytotoxic effects by inhibiting the expression of proteins in this pathway. mdpi.com

Studies on Cell Cycle Modulation and Apoptosis Induction

A key focus of anticancer drug development is the ability of a compound to control the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. Derivatives of the quinoline scaffold have demonstrated the ability to interfere with these processes. The indolo[2,3-b] quinoline derivative, MMNC, was found to block the cell cycle in the G2/M phase and induce apoptosis in colorectal cancer cells. mdpi.com This cell cycle arrest prevents the cancer cells from dividing and proliferating. Furthermore, the induction of apoptosis by MMNC was associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com While not direct derivatives of this compound, these findings for related structures underscore a promising avenue for future research into the carboxylic acid analogues.

Other Biological Activities of Academic and Research Interest

Beyond their potential in cancer therapy, derivatives of this compound are being investigated for a range of other biological activities with academic and research significance.

Antiviral Properties and Mechanism of Action

The quinoline nucleus is a common feature in many compounds with established antiviral activity. mdpi.com Research has explored the potential of various quinoline derivatives against a range of viruses. For instance, certain substituted quinoline derivatives containing piperazine (B1678402) moieties have shown potent in vitro activity against the Influenza A virus, with preliminary studies suggesting a mechanism that involves the inhibition of viral RNA transcription and replication. nih.gov While specific studies on the antiviral properties of this compound derivatives are limited, the broader research on quinolines suggests that this chemical class holds potential for the development of new antiviral agents.

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a continuous area of research. Quinoline derivatives have been investigated for their potential to mitigate inflammation. Studies on various quinoline-related carboxylic acid derivatives have demonstrated their ability to exert anti-inflammatory effects. nih.gov For example, certain novel quinoline derivatives bearing azetidinone scaffolds have been synthesized and shown to possess significant anti-inflammatory and analgesic activities in preclinical models. nih.gov The anti-inflammatory activity of some quinoline derivatives is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Herbicidal and Insecticidal Potential in Agrochemical Research

The quinoline scaffold is also of interest in the field of agrochemicals. nih.gov Research has demonstrated the potential of quinoline derivatives as both herbicides and insecticides.

One notable study focused on the synthesis of 8-methoxyquinoline-5-amino acetic acid, a derivative of this compound. This compound exhibited potent herbicidal activity. nnpub.org In field tests, the application of this compound resulted in the complete desiccation of weeds within 11 days, highlighting its efficacy as a potential herbicide. nnpub.org The mechanism of action for many herbicides involves the disruption of essential plant physiological processes, and further research is needed to elucidate the specific target of this quinoline derivative.

While specific studies on the insecticidal properties of this compound derivatives are not widely available, the broader class of quinoline derivatives has shown promise. For example, new quinoline derivatives containing a perfluoropropanyl moiety have exhibited good insecticidal activity against agricultural pests such as Plutella xylostella and Mythimna separata. researchgate.net

Table 1: Investigated Biological Activities of Selected 8-Methoxyquinoline Derivatives

| Derivative | Biological Activity | Key Findings |

| 8-Methoxyquinoline-5-sulfonamides | Anticancer | Showed in vitro antiproliferative activity against human cancer cell lines. mdpi.comresearcher.life |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Anticancer | Inhibits proliferation, blocks cell cycle at G2/M phase, and induces apoptosis in colorectal cancer cells via the PI3K/AKT/mTOR pathway. mdpi.com |

| Substituted quinolines with piperazine moieties | Antiviral | Active against Influenza A virus, potentially by inhibiting viral RNA transcription and replication. nih.gov |

| Quinoline derivatives with azetidinone scaffolds | Anti-inflammatory, Analgesic | Demonstrated significant anti-inflammatory and analgesic effects in preclinical models. nih.gov |

| 8-Methoxyquinoline-5-amino acetic acid | Herbicidal | Showed potent herbicidal activity, causing complete weed desiccation. nnpub.org |

| Quinoline derivatives with perfluoropropanyl moiety | Insecticidal | Exhibited good insecticidal activity against agricultural pests. researchgate.net |

Mechanistic Insights into the Biological Action of 8 Methoxyquinoline 5 Carboxylic Acid and Its Analogues

Molecular Target Identification and Validation Strategies

A key strategy in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular target. For analogues of 8-methoxyquinoline-5-carboxylic acid, a significant breakthrough has been the identification of phosphodiesterase type 4 (PDE4) as a primary target. nih.govnih.gov

PDE4 is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. A series of 8-methoxyquinoline-5-carboxamides, direct derivatives of this compound, have been identified as potent inhibitors of PDE4. nih.gov The discovery stemmed from a search for bicyclic heteroaryl ring systems to replace the 3-cyclopentyloxy-4-methoxyphenyl moiety present in the well-known PDE4 inhibitor, rolipram. nih.gov

Validation of PDE4 as a target for these compounds has been supported by in vitro enzyme assays and in vivo models of inflammation. For instance, the derivative 8-methoxyquinoline-4-carboxylic acid (3,5-dichloropyridyl-4-yl)amide was shown to be a potent and selective PDE4 inhibitor. Further validation came from its efficacy in a guinea pig lung eosinophilia model, where oral administration significantly inhibited eosinophil influx and hyper-reactivity, key markers of inflammation. The attractive in vitro and in vivo profiles of this compound led to its selection for further development.

Another derivative, SCH 351591, which features a 3,5-dichloropyridine (B137275) moiety linked to the 5-position of 8-methoxyquinoline (B1362559) via a carboxamide, has an IC50 of 58 nM for PDE4 and has shown robust efficacy against lung inflammation in preclinical studies. nih.gov These findings collectively validate PDE4 as a legitimate molecular target for this class of compounds, providing a clear mechanistic basis for their anti-inflammatory potential.

Elucidation of the Role of Metal Chelation in Biological Activity

The quinoline (B57606) scaffold, particularly with a heteroatom at the 8-position, is known for its metal-chelating properties. The structurally related 8-hydroxyquinolines (8-HQ) are well-documented for their ability to form stable complexes with various metal ions, a property intrinsically linked to their diverse biological activities, including antineurodegenerative, anticancer, and antimicrobial effects. researchgate.nettandfonline.comnih.gov Most of the biological activities of 8-HQ and its derivatives are attributed to their chelating ability. nih.gov

The fungicidal and bactericidal actions of 8-hydroxyquinoline (B1678124) derivatives have been partly attributed to their ability to chelate essential trace metals like iron. researchgate.net Iron is a vital cofactor in numerous biological reactions. researchgate.net By sequestering these essential metal ions, these compounds can disrupt critical metabolic pathways in pathogenic organisms. Furthermore, the formation of metal complexes can alter the lipophilicity of the parent compound, potentially enhancing its transport across biological membranes and its accumulation within cells. The anticancer effects of some 8-hydroxyquinoline derivatives are also linked to their interactions with copper and zinc ions. dovepress.com

Investigation of Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase IV)

The quinoline core is a fundamental structural feature of a major class of antibacterial agents known as quinolones and fluoroquinolones. These compounds exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. nih.gov

DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. mdpi.comnih.gov Quinolones stabilize the transient double-stranded DNA breaks generated by these enzymes, leading to the formation of a ternary drug-enzyme-DNA complex. mdpi.com This stabilization prevents the re-ligation of the DNA strands, ultimately leading to cell death. mdpi.com

Given the structural similarity, this compound and its analogues are investigated as potential inhibitors of these crucial bacterial enzymes. The 8-methoxy substitution in some fluoroquinolones has been shown to be a significant feature, contributing to improved activity against resistant bacterial mutants. mdpi.com While direct enzymatic assays for this compound are not extensively reported in the reviewed literature, the established mechanism of action for the broader quinolone class provides a strong rationale for this potential inhibitory activity. The development of novel bacterial topoisomerase inhibitors (NBTIs) that are structurally distinct from fluoroquinolones but still target gyrase and topoisomerase IV highlights the continued interest in this mechanism of action. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies of Methoxyquinoline Carboxylic Acids

Structure-activity relationship (SAR) studies are instrumental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For methoxyquinoline carboxylic acid derivatives, SAR studies have been particularly informative in the context of their PDE4 inhibitory activity.

Analysis of a series of 8-methoxyquinoline-5-carboxamides has revealed key structural features that govern their potency. A critical element for high PDE4 inhibitory activity appears to be the nature of the substituent on the carboxamide nitrogen at the 5-position. For instance, the presence of a 3,5-dichloropyridine moiety is a recurring feature in potent PDE4 inhibitors. nih.gov

The following table summarizes the PDE4 inhibitory activity of selected 8-methoxyquinoline derivatives, illustrating the impact of substitutions on potency.

| Compound | R Group (at position 5) | PDE4 IC50 (nM) |

| SCH 351591 | -(C=O)NH-(3,5-dichloropyridin-4-yl) | 58 |

| Analogue 9 | -(C=O)NH-(pyridin-4-yl) with 2-trifluoromethyl on quinoline | 0.01 |

| Analogue 10 | -(C=O)NH-(pyridin-4-yl) with 2-trifluoromethyl on quinoline and modification on pyridine (B92270) | 0.07 |

| Analogue 11 | -(C=O)NH-(pyridin-4-yl) with 2-trifluoromethyl on quinoline and further modification | 0.06 |

Data sourced from a review on PDE4 inhibitors. nih.gov

The data clearly indicates that modifications at both the 2-position of the quinoline ring and on the pyridine ring of the carboxamide substituent significantly influence the inhibitory potency against PDE4. The introduction of a trifluoromethyl group at the 2-position of the 8-methoxyquinoline scaffold, as seen in analogues 9, 10, and 11, leads to a dramatic increase in potency, with IC50 values in the picomolar range. nih.gov These SAR insights are invaluable for the rational design of next-generation inhibitors with enhanced efficacy.

Furthermore, SAR studies on other classes of quinoline carboxylic acids as enzyme inhibitors have highlighted the importance of specific substitutions on the quinoline ring for target engagement. For example, studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes have shown that lipophilic substituents enhance the inhibition of mitochondrial enzymes. nih.gov Such findings from related quinoline scaffolds can provide valuable guidance for the further optimization of this compound derivatives.

Computational and Theoretical Investigations of 8 Methoxyquinoline 5 Carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com By quantifying molecular features through numerical descriptors, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening. allsubjectjournal.comdergipark.org.tr

For derivatives of 8-methoxyquinoline (B1362559), QSAR studies have been successfully employed to predict their antimycobacterial activity against Mycobacterium tuberculosis (H37RV strain). sphinxsai.comiosrjournals.org In one such study, a series of 8-methoxyquinoline carboxylic acids were analyzed to build a predictive model for their inhibitory activity. sphinxsai.com The process involves calculating a wide array of molecular descriptors, which fall into categories such as physicochemical, topological, and electrotopological. sphinxsai.comiosrjournals.org

Using statistical methods like multiple linear regression (MLR), a correlation is established between a selection of these descriptors and the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). sphinxsai.com The resulting QSAR model is an equation that highlights the specific molecular properties that are either beneficial or detrimental to the desired activity.

For the 8-methoxyquinoline series, the developed QSAR model revealed that a combination of electrotopological, structural, and thermodynamic descriptors was crucial for explaining the variance in antitubercular activity. sphinxsai.comiosrjournals.org The statistical quality of the model is assessed through various parameters, including the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value, which collectively determine the model's robustness and predictive power. sphinxsai.com

A representative 2D-QSAR model for the H37RV inhibitory activity of 8-methoxyquinoline derivatives identified several key descriptors as being highly influential. sphinxsai.com

Table 1: Key Descriptor Classes in a QSAR Model for 8-Methoxyquinoline Derivatives

| Descriptor Type | Description | Influence on Activity |

|---|---|---|

| Electrotopological | SssOcount | A positive coefficient for this descriptor, representing the sum of E-state values for oxygen atoms in an ether group (-O-), indicates that the presence and electronic environment of the methoxy (B1213986) group are favorable for activity. |

| Topological | T_T_O_7 | This descriptor relates to the topological distance between oxygen atoms. Its positive contribution suggests a specific spatial arrangement of oxygen-containing functional groups enhances potency. |

| Structural | SsssNcount | A negative coefficient for this descriptor, which counts certain types of single-bonded nitrogen atoms, suggests that the introduction of such groups may be unfavorable for the antimycobacterial activity. |

This table is based on findings from a QSAR study on 8-methoxy quinoline (B57606) derivatives as MTB inhibitors. sphinxsai.com

Density Functional Theory (DFT) Calculations and Molecular Modeling Approaches

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scirp.orgscirp.org It is a cornerstone of modern computational chemistry, providing accurate predictions of molecular geometries, energies, and electronic properties. rsc.org For 8-methoxyquinoline-5-carboxylic acid, DFT calculations offer a detailed understanding of its intrinsic properties, which are fundamental to its reactivity and interactions with biological systems. researchgate.net

DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). rsc.org From this optimized structure, a host of electronic descriptors can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. scirp.orgrsc.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. rsc.org

Beyond frontier orbitals, DFT is used to compute several other global reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. dergipark.org.truantwerpen.be

Table 2: Key Quantum Chemical Descriptors Calculated via DFT for Quinoline Derivatives

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap. uantwerpen.be |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

These descriptors are commonly calculated for quinoline derivatives to understand their electronic properties and reactivity. dergipark.org.truantwerpen.be

These calculations help rationalize the molecule's behavior in chemical reactions and its potential to engage in charge-transfer interactions with a biological target. Furthermore, DFT can be used to simulate spectroscopic data, such as IR and UV-visible spectra, which can aid in the structural confirmation of synthesized compounds. scirp.orgscirp.org

Application of Electrotopological State Atom (E-state) Indices for Molecular Fragment Analysis

The E-state index for a given atom is calculated based on its intrinsic electronic state, which is then perturbed by the electronic influence of all other atoms in the molecule, with the influence diminishing with distance. ochem.eu This method allows for a nuanced differentiation between atoms of the same element that are in different structural contexts.

For this compound, E-state indices can be used to perform a detailed molecular fragment analysis. By calculating the E-state values for each atom, one can quantitatively assess the influence of the key functional groups:

The Carboxylic Acid Group: The E-state values for the carbonyl oxygen, hydroxyl oxygen, and carbonyl carbon would quantify the high electron-withdrawing and hydrogen-bonding potential of this group. Specific E-state indices for atoms in carboxylic acids (e.g., 'dO(acid)', 'sOH(acid)') are used in QSAR models. vcclab.org

The Methoxy Group: The E-state index for the ether oxygen (sO) and the methyl carbon would capture the electronic contribution of this group to the aromatic system. Studies on quinolones have shown that the E-state index of atoms at certain positions is strongly correlated with antibacterial activity. researchgate.net

The Quinoline Ring: E-state values for the aromatic carbons and the heterocyclic nitrogen atom (aaN) would describe their specific electronic and topological environment. epa.gov This allows for the identification of specific ring positions that are more susceptible to interaction or chemical modification.

Table 3: Conceptual E-state Indices for Key Atom Types

| Atom Type in Molecule | Representative E-state Index | Interpretation |

|---|---|---|

| Carboxyl Oxygen (C=O) | dO | High value, indicating a highly electronegative sp² oxygen atom. |

| Hydroxyl Oxygen (-OH) | sOH | High value, indicating an electronegative sp³ oxygen capable of hydrogen bonding. |

| Methoxy Oxygen (-O-) | ssO | Moderate value, reflecting an electronegative sp³ oxygen within an ether linkage. |

| Quinoline Nitrogen | aaN | Value reflects an sp² nitrogen in an aromatic system, influencing basicity and hydrogen bond accepting ability. |

| Aromatic Carbons | aaCH / aasC | Values vary depending on their position and substitution, reflecting their local electronic environment. |

This table illustrates the types of E-state indices used to quantify the electronic and topological properties of atoms within a molecule. vcclab.orgresearchgate.net

In QSAR studies, these individual atomic or group-based E-state indices often serve as descriptors. nih.govresearchgate.net Their inclusion in a model can pinpoint which fragments are most critical for biological activity, providing a clear and chemically interpretable guide for molecular design. researchgate.net

Docking Studies and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). tandfonline.com These methods provide atomic-level insights into how a ligand binds to its target, the stability of the complex, and the key interactions that govern recognition and affinity.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.net For this compound, this process would involve:

Obtaining the 3D structures of the ligand and a relevant protein target. Potential targets for quinoline carboxylic acids include bacterial DNA gyrase, protein kinases, or enzymes involved in pyrimidine (B1678525) biosynthesis like DHODH. researchgate.nettandfonline.commdpi.com

Using a docking algorithm to systematically sample different positions and conformations of the ligand within the protein's binding pocket.

Scoring these poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Docking studies can reveal crucial interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or π-π stacking between the quinoline ring and aromatic residues like tyrosine or histidine. nih.govnih.gov

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding event, MD simulations introduce motion and flexibility, offering a dynamic view of the ligand-receptor complex over time. researchgate.netnih.gov Starting with the best-docked pose, an MD simulation solves Newton's equations of motion for every atom in the system (including the protein, ligand, and surrounding water molecules). mdpi.com

This simulation, typically run for nanoseconds to microseconds, provides valuable information on:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can assess whether the ligand remains stably bound in its initial pose. mdpi.com

Flexibility and Conformational Changes: MD shows how the protein and ligand adapt to each other upon binding. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the binding site are flexible or rigid. researchgate.net

Interaction Persistence: It allows for the analysis of the stability and duration of specific interactions (like hydrogen bonds) observed in the docking pose. nih.gov

Binding Free Energy Calculation: Advanced techniques like MM/PBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. researchgate.net

Table 4: Hypothetical Docking and MD Simulation Findings for this compound

| Technique | Finding | Implication |

|---|---|---|

| Molecular Docking | Binding Energy: -8.5 kcal/molKey Interactions: Hydrogen bond from the carboxylic acid to a Lysine residue; π-π stacking with a Phenylalanine residue. | Suggests strong binding affinity. The carboxylic acid and quinoline ring are identified as key pharmacophoric features. |

| Molecular Dynamics | Ligand RMSD: Stable fluctuation around 1.5 Å after initial equilibration.Hydrogen Bond Analysis: The bond to Lysine is maintained for >80% of the simulation time. | Confirms the stability of the predicted binding pose. The hydrogen bond is a critical and persistent anchor for the ligand. |

This table presents a hypothetical summary of results from a docking and MD study, illustrating the types of insights gained.

Together, docking and MD simulations provide a comprehensive, dynamic picture of molecular recognition, helping to validate potential drug targets and rationalize the activity of compounds like this compound at the atomic level. mdpi.comnih.gov

Advanced Applications and Emerging Research Frontiers

Development of Fluorescent Probes and Sensors for Analytical Applications

The inherent fluorescence of the quinoline (B57606) moiety serves as the foundation for the development of sophisticated analytical tools. Derivatives of 8-methoxyquinoline (B1362559) are being explored as molecular sensors, particularly for the detection of metal ions. The strategic placement of the methoxy (B1213986) group at the 8-position and the carboxylic acid at the 5-position modulates the electronic properties of the quinoline ring system, influencing its photophysical behavior.